molecular formula C14H20O9 B2861014 [(2R,3R,4R,5S)-3,4,5-triacetyloxyoxan-2-yl]methyl acetate CAS No. 13137-69-4

[(2R,3R,4R,5S)-3,4,5-triacetyloxyoxan-2-yl]methyl acetate

Cat. No.: B2861014
CAS No.: 13137-69-4
M. Wt: 332.305
InChI Key: ULWHEXUWXLOVPV-XJFOESAGSA-N
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Description

“[(2R,3R,4R,5S)-3,4,5-triacetyloxyoxan-2-yl]methyl acetate” is a chemical compound. Unfortunately, there is limited information available about this specific compound .

Scientific Research Applications

Organic Synthesis and Enzyme-Catalyzed Reactions

Research has explored the enzymatic resolution of racemic compounds to obtain enantiomerically enriched derivatives. One study focused on the stereoselective synthesis of novel carbasugar derivatives using various lipases, demonstrating the potential of enzyme-catalyzed reactions in creating complex molecular architectures with specific stereochemistry (Gümüş & Tanyeli, 2010).

Polymer Science

In the field of polymer science, research has been conducted on the synthesis of novel T-type polyurethanes with high thermal stability for second harmonic generation, showcasing the integration of organic molecules into materials with specific optical properties for potential use in nonlinear optical (NLO) device applications (Lee, Bang, & Baek, 2005).

Synthesis of Derivatives and Bioactive Molecules

Several studies have focused on the synthesis of derivatives for potential bioactive applications. For instance, the synthesis of tri- and tetrasubstituted furans catalyzed by trifluoroacetic acid represents a method for creating structurally diverse molecules that could have various bioactive roles or serve as intermediates in the synthesis of more complex compounds (Stauffer & Neier, 2000).

Molecular Modeling and Drug Development

Research into the design and synthesis of molecules with specific functions includes investigations on novel methyl[4-oxo-2-(aroylimino)-3-(substituted phenyl)thiazolidin-5-ylidene]acetates as potent and selective aldose reductase inhibitors, indicating the role of chemical synthesis in developing potential therapeutic agents (Ali et al., 2012).

Mechanism of Action

Target of Action

D-Glucitol, 1,5-anhydro-, 2,3,4,6-tetraacetate, also known as 1,5-Anhydroglucitol, primarily targets the sodium-glucose transporter 2 (SGLT2) . SGLT2 is a protein in the kidney that reabsorbs glucose into the bloodstream .

Mode of Action

The compound works by inhibiting SGLT2 . This inhibition allows extra glucose to be excreted through the urine, improving glycemic control without increasing insulin secretion .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the renal glucose reabsorption process . By inhibiting SGLT2, the compound prevents glucose from being reabsorbed back into the bloodstream, promoting glucose excretion in urine .

Pharmacokinetics

It is known that the compound has good oral availability . It reduces blood glucose levels by preventing the renal glucose reabsorption process and promoting glucose excretion in urine .

Result of Action

The molecular and cellular effects of the compound’s action result in improved glycemic control . By inhibiting SGLT2 and promoting glucose excretion in urine, the compound helps to lower blood glucose levels .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s efficacy can be affected by the patient’s diet and overall health status. The compound’s stability can be influenced by storage conditions . It is recommended to store the compound in a sealed, dry environment at room temperature .

Biochemical Analysis

Biochemical Properties

D-Glucitol, 1,5-anhydro-, 2,3,4,6-tetraacetate has been found to exhibit inhibitory effects on certain enzymes such as protein tyrosine phosphatase-1B (PTP1B) and α-glucosidase . These interactions suggest that D-Glucitol, 1,5-anhydro-, 2,3,4,6-tetraacetate may play a role in regulating enzymatic activities and influencing biochemical pathways .

Cellular Effects

The effects of D-Glucitol, 1,5-anhydro-, 2,3,4,6-tetraacetate on cells are not well-studied. Given its structural similarity to glucose, it is plausible that this compound may influence cellular processes related to glucose metabolism. For instance, it may affect cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The exact molecular mechanism of action of D-Glucitol, 1,5-anhydro-, 2,3,4,6-tetraacetate remains unclear. Its inhibitory effects on PTP1B and α-glucosidase suggest that it may bind to these enzymes, potentially altering their activity and leading to changes in gene expression .

Temporal Effects in Laboratory Settings

Given its structural similarity to glucose, it is likely that this compound exhibits stability and degradation patterns similar to those of glucose .

Metabolic Pathways

Given its structural similarity to glucose, it is plausible that this compound may be involved in pathways related to glucose metabolism .

Transport and Distribution

It is likely that this compound is transported and distributed in a manner similar to glucose, given their structural similarities .

Subcellular Localization

Given its structural similarity to glucose, it is plausible that this compound may be localized in areas of the cell where glucose is typically found .

Properties

IUPAC Name

[(2R,3R,4R,5S)-3,4,5-triacetyloxyoxan-2-yl]methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O9/c1-7(15)19-5-11-13(22-9(3)17)14(23-10(4)18)12(6-20-11)21-8(2)16/h11-14H,5-6H2,1-4H3/t11-,12+,13-,14-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULWHEXUWXLOVPV-XJFOESAGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(CO1)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](CO1)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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